Octyl 2,6-dimethyl-3-cyclopropylaminocarbonyl-4-o-nitrophenyl-1,4-dihydropyridine-5-carboxylat
Overview
Description
NP-252: is a calcium channel antagonist that has shown potential for the treatment of angina pectoris and congestive heart failure . This compound is known for its ability to inhibit calcium channels, which play a crucial role in various physiological processes, including muscle contraction and neurotransmitter release .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NP-252 involves the preparation of 3-pyridine carboxylic acid 5-[(cyclopropylamino)-carbonyl]-1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl) octyl ester . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of NP-252 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: NP-252 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions of NP-252 include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions may vary depending on the desired modification, but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from the reactions of NP-252 include derivatives with altered pharmacological properties, which may be used for further research and development .
Scientific Research Applications
Chemistry: In chemistry, NP-252 is used as a model compound for studying calcium channel antagonists and their effects on various chemical processes .
Biology: In biology, NP-252 is utilized to investigate the role of calcium channels in cellular functions and signal transduction pathways .
Medicine: In medicine, NP-252 has shown potential for the treatment of cardiovascular diseases, including angina pectoris and congestive heart failure . Its ability to inhibit calcium channels makes it a valuable tool for understanding and developing new therapeutic strategies .
Industry: In the industry, NP-252 is used in the development of new pharmaceuticals and as a reference compound for quality control and standardization .
Mechanism of Action
Molecular Targets and Pathways: NP-252 exerts its effects by blocking voltage-gated calcium channels, which are essential for the influx of calcium ions into cells . This inhibition reduces calcium-dependent processes, such as muscle contraction and neurotransmitter release, leading to its therapeutic effects in cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to NP-252 include nifedipine, amlodipine, and verapamil, which are also calcium channel antagonists used for the treatment of cardiovascular diseases .
Uniqueness: NP-252 is unique due to its specific chemical structure, which provides distinct pharmacological properties compared to other calcium channel antagonists . Its selectivity and potency make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
132031-81-3 |
---|---|
Molecular Formula |
C26H35N3O5 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
octyl 5-(cyclopropylcarbamoyl)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C26H35N3O5/c1-4-5-6-7-8-11-16-34-26(31)23-18(3)27-17(2)22(25(30)28-19-14-15-19)24(23)20-12-9-10-13-21(20)29(32)33/h9-10,12-13,19,24,27H,4-8,11,14-16H2,1-3H3,(H,28,30) |
InChI Key |
IAWVGADTHVEXRD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)NC3CC3)C)C |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)NC3CC3)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NP-252; NP 252; NP252 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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